3-Chloro-6-(3-methoxyphenyl)pyridazine 3-Chloro-6-(3-methoxyphenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 76970-14-4
VCID: VC2451665
InChI: InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3
SMILES: COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

3-Chloro-6-(3-methoxyphenyl)pyridazine

CAS No.: 76970-14-4

Cat. No.: VC2451665

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(3-methoxyphenyl)pyridazine - 76970-14-4

Specification

CAS No. 76970-14-4
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 3-chloro-6-(3-methoxyphenyl)pyridazine
Standard InChI InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3
Standard InChI Key SHTCMUJFWBYWLW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl
Canonical SMILES COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl

Introduction

Structural and Physicochemical Properties

3-Chloro-6-(3-methoxyphenyl)pyridazine is characterized by its distinct molecular structure and specific physicochemical properties. The compound features a pyridazine core with a chlorine atom at position 3 and a 3-methoxyphenyl substituent at position 6. This arrangement creates a molecule with both lipophilic and hydrophilic regions, influencing its solubility profile and potential for molecular interactions.

Basic Identification Data

The compound is registered with CAS number 76970-14-4 and possesses the molecular formula C11H9ClN2O. Its precise molecular weight is 220.65 g/mol, reflecting its atomic composition. The structure can be represented through multiple chemical notations, including SMILES (COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl) and InChI (InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3), which provide standardized representations for chemical database searching and computational analysis.

Physical Properties

Based on its structural similarity to related pyridazine compounds, 3-Chloro-6-(3-methoxyphenyl)pyridazine likely exhibits physical properties comparable to its structural analogs. The similar compound 3-chloro-6-(3-methylphenyl)pyridazine has a density of 1.208 g/cm³ and a high boiling point of 374.596°C at 760 mmHg, suggesting that our target compound would also demonstrate similar thermal properties . The anticipated flash point would be above 200°C, indicating low flammability under normal laboratory conditions.

Solubility and Partition Characteristics

The methoxy substituent on the phenyl ring enhances the compound's polarity compared to methyl-substituted analogs, likely resulting in improved solubility in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. The presence of both aromatic rings and a methoxy group suggests limited water solubility but good solubility in organic solvents of medium polarity. This solubility profile is crucial for purification strategies and formulation considerations in pharmaceutical applications.

Synthetic Approaches and Preparation Methods

The synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine typically follows established routes for preparing substituted pyridazines. Several synthetic pathways can be employed to obtain this compound, with the choice of method often depending on available starting materials, required purity, and scale of production.

Vilsmeier-Haack-Based Synthesis

One potential synthetic route involves the reaction of 6-(3-methoxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride and a disubstituted formamide, typically dimethylformamide (DMF). This approach mirrors the documented synthesis of similar 3-chloro-6-substituted pyridazines . The reaction mechanism involves the formation of a Vilsmeier reagent that acts as a chlorinating agent, converting the keto group at position 3 to a chloro substituent.

The reaction typically proceeds as follows:

  • The 6-(3-methoxyphenyl)-3(2H)-pyridazinone is added to a cold mixture of phosphorus oxychloride and DMF.

  • The reaction mixture is heated to 75-90°C for approximately 4-5 hours.

  • After cooling, the reaction is quenched in cold water (below 40°C) to precipitate the product.

  • The crude product is isolated by filtration and can be purified by recrystallization .

Purification Techniques

Purification of 3-Chloro-6-(3-methoxyphenyl)pyridazine often employs recrystallization from appropriate solvent systems. For similar compounds, purification protocols include dissolution in hot DMF (~100°C) followed by addition of warm isopropanol (~60°C), cooling to precipitate the purified product . Alternative purification methods may include column chromatography using silica gel with appropriate solvent systems, typically mixtures of hexanes/ethyl acetate or dichloromethane/methanol.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 3-Chloro-6-(3-methoxyphenyl)pyridazine. Multiple analytical techniques provide complementary data that collectively establish the compound's identity and structural integrity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation. Based on data from similar chloro-pyridazines, the 1H NMR spectrum would likely show characteristic patterns:

  • Aromatic protons of the methoxyphenyl group (typically between δ 6.8-7.4 ppm)

  • Pyridazine ring protons (typically appearing around δ 7.3-8.0 ppm)

  • Methoxy protons as a distinct singlet (around δ 3.8-3.9 ppm)

The 13C NMR spectrum would reveal carbon signals for the aromatic carbons (δ 115-140 ppm), the carbons bearing the chlorine and nitrogen atoms (δ 150-165 ppm), and the methoxy carbon (around δ 55-56 ppm) .

Infrared Spectroscopy

Infrared spectroscopy would show characteristic absorption bands for:

  • C=N stretching vibrations (approximately 1580-1620 cm-1)

  • C-Cl stretching (approximately 750-800 cm-1)

  • C-O-C stretching of the methoxy group (approximately 1230-1270 cm-1)

  • Aromatic C=C stretching (approximately 1450-1500 cm-1)

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak at m/z 220 (corresponding to C11H9ClN2O), with characteristic isotope patterns for compounds containing chlorine (M+2 peak at approximately 1/3 the intensity of the molecular ion). Fragment ions might include loss of chlorine (m/z 185), loss of methoxy group (m/z 189), or cleavage at the bond between the pyridazine and phenyl rings.

Applications and Biological Activity

3-Chloro-6-(3-methoxyphenyl)pyridazine has potential applications in pharmaceutical research and chemical synthesis, particularly as an intermediate for developing compounds with biological activity.

Pharmaceutical Intermediates

Research Applications and Future Directions

3-Chloro-6-(3-methoxyphenyl)pyridazine presents opportunities for further research and development in various chemical and pharmaceutical contexts.

Derivative Synthesis

The reactive chloro substituent facilitates the synthesis of various derivatives through nucleophilic aromatic substitution reactions. Potential transformations include:

  • Conversion to hydrazino derivatives with potential antihypertensive properties

  • Substitution with amines to create aminopyridazines with varied biological activities

  • Introduction of other heteroatom-containing groups to modify physicochemical properties and biological activity

Coordination Chemistry

The nitrogen atoms in the pyridazine ring provide potential binding sites for metal ions, suggesting applications in coordination chemistry and potentially in catalysis. The methoxy group on the phenyl ring adds an additional potential coordination site, potentially enabling the formation of diverse metal complexes with applications in catalysis or materials science.

Structure-Based Drug Design

Computational approaches including molecular docking and structure-based drug design could utilize 3-Chloro-6-(3-methoxyphenyl)pyridazine as a scaffold for developing target-specific ligands. The planar aromatic structure provides a rigid framework that can be modified to optimize interactions with biological targets.

Comparison with Related Compounds

Understanding the relationship between 3-Chloro-6-(3-methoxyphenyl)pyridazine and structurally similar compounds provides valuable context for its properties and potential applications.

Structural Analogs

Table 1: Comparison of 3-Chloro-6-(3-methoxyphenyl)pyridazine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceCAS Number
3-Chloro-6-(3-methoxyphenyl)pyridazineC11H9ClN2O220.65Reference compound76970-14-4
3-Chloro-6-(3-methylphenyl)pyridazineC11H9ClN2204.66Methyl instead of methoxy66549-34-6
3-Chloro-6-(2-hydroxyphenyl)pyridazineC10H7ClN2O206.63Hydroxyl at ortho positionNot specified

Property Differences

The methoxy substituent in 3-Chloro-6-(3-methoxyphenyl)pyridazine significantly affects its properties compared to the methyl analog:

  • Increased polarity and potential for hydrogen bonding interactions

  • Higher molecular weight (220.65 vs. 204.66 g/mol)

  • Likely different crystal packing arrangements

  • Potentially different biological activity profiles

These differences illustrate how subtle structural modifications can substantially impact a compound's physical, chemical, and biological properties.

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